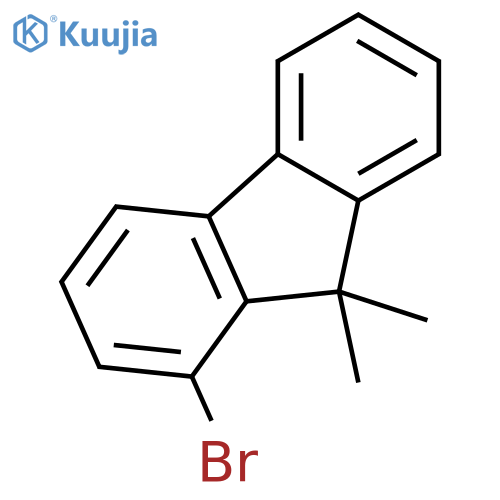

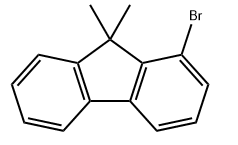

Cas no 1225053-54-2 (1-bromo-9,9-dimethyl-9H-fluorene)

1225053-54-2 structure

商品名:1-bromo-9,9-dimethyl-9H-fluorene

1-bromo-9,9-dimethyl-9H-fluorene 化学的及び物理的性質

名前と識別子

-

- 1-bromo-9,9-dimethyl-9H-fluorene

- DA-14145

- 1225053-54-2

- AT36594

- 1-bromo-9,9-dimethylfluorene

- 9H-Fluorene, 1-bromo-9,9-dimethyl-

- bromo-9,9-dimethyl-9H-fluorene

- SCHEMBL783072

- 9H-Fluorene,1-bromo-9,9-dimethyl-

- starbld0001382

- KMZUUSFWPQLMQE-UHFFFAOYSA-N

-

- インチ: InChI=1S/C15H13Br/c1-15(2)12-8-4-3-6-10(12)11-7-5-9-13(16)14(11)15/h3-9H,1-2H3

- InChIKey: KMZUUSFWPQLMQE-UHFFFAOYSA-N

- ほほえんだ: CC1(C2=CC=CC=C2C3=C1C(=CC=C3)Br)C

計算された属性

- せいみつぶんしりょう: 272.02006g/mol

- どういたいしつりょう: 272.02006g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 16

- 回転可能化学結合数: 0

- 複雑さ: 271

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 5.1

じっけんとくせい

- 密度みつど: 1.346±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (2.5E-4 g/L) (25 ºC),

1-bromo-9,9-dimethyl-9H-fluorene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1252823-100mg |

9H-Fluorene, 1-bromo-9,9-dimethyl- |

1225053-54-2 | 98% | 100mg |

$70 | 2024-06-08 | |

| eNovation Chemicals LLC | Y1252823-250mg |

9H-Fluorene, 1-bromo-9,9-dimethyl- |

1225053-54-2 | 98% | 250mg |

$95 | 2024-06-08 | |

| eNovation Chemicals LLC | Y1252823-1g |

9H-Fluorene, 1-bromo-9,9-dimethyl- |

1225053-54-2 | 98% | 1g |

$340 | 2023-05-18 | |

| Ambeed | A1449335-250mg |

1-Bromo-9,9-dimethyl-9H-fluorene |

1225053-54-2 | 98% | 250mg |

$63.0 | 2024-04-25 | |

| A2B Chem LLC | AA55979-250mg |

9H-Fluorene, 1-bromo-9,9-dimethyl- |

1225053-54-2 | 98% | 250mg |

$63.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1827754-250mg |

1-Bromo-9,9-dimethylfluorene |

1225053-54-2 | 98% | 250mg |

¥1599.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1827754-100mg |

1-Bromo-9,9-dimethylfluorene |

1225053-54-2 | 98% | 100mg |

¥932.00 | 2024-08-09 | |

| 1PlusChem | 1P0017T7-250mg |

9H-Fluorene, 1-bromo-9,9-dimethyl- |

1225053-54-2 | 98% | 250mg |

$87.00 | 2023-12-25 | |

| A2B Chem LLC | AA55979-100mg |

9H-Fluorene, 1-bromo-9,9-dimethyl- |

1225053-54-2 | 98% | 100mg |

$34.00 | 2024-04-20 | |

| Aaron | AR00181J-100mg |

9H-Fluorene, 1-bromo-9,9-dimethyl- |

1225053-54-2 | 98% | 100mg |

$21.00 | 2025-02-13 |

1-bromo-9,9-dimethyl-9H-fluorene 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

1225053-54-2 (1-bromo-9,9-dimethyl-9H-fluorene) 関連製品

- 42464-96-0(NNMTi)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

(CAS:1225053-54-2)1-Bromo-9,9-dimethyl-9H-fluorene

清らかである:99%

はかる:kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1225053-54-2)1-bromo-9,9-dimethyl-9H-fluorene

清らかである:99%/99%

はかる:1g/5g

価格 ($):150.0/554.0